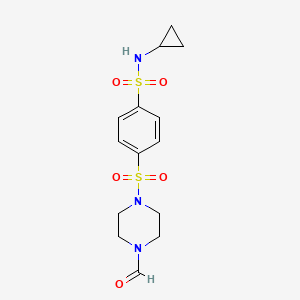

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a formylpiperazine moiety, and a benzene sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-formylpiperazine-1-sulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The formylpiperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

- N-Cyclopropyl-4-(4-trifluoromethylpiperazine-1-sulfonyl)benzene-1-sulfonamide

- N-Cyclopropyl-4-(4-methylpiperazine-1-sulfonyl)benzene-1-sulfonamide

Uniqueness

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide stands out due to its formyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.

Biological Activity

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various disease pathways. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopropyl group, a piperazine moiety, and sulfonamide functional groups. The presence of these groups is critical for its biological interactions.

- Molecular Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 350.43 g/mol

- Chemical Structure : Chemical Structure

1. Inhibition of Lysine-Specific Demethylase (LSD1)

One of the primary biological activities of this compound is its role as an inhibitor of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases.

Mechanism of Action :

LSD1 demethylates lysine residues on histones, leading to transcriptional repression. By inhibiting this enzyme, the compound can potentially reactivate silenced genes involved in tumor suppression.

Efficacy :

Studies have shown that compounds similar to this compound exhibit significant inhibition of LSD1 activity in vitro, leading to increased levels of di-methylated histone H3 at lysine 4 (H3K4me2), a marker associated with active transcription .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Inhibition of cell growth |

| MCF7 (Breast Cancer) | 6.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 | G2/M cell cycle arrest |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

3. Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. Preliminary studies indicate that it could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

Several case studies have explored the efficacy and safety profile of similar compounds in clinical settings:

Case Study 1:

A phase II trial evaluated a related sulfonamide derivative in patients with advanced solid tumors. The results indicated manageable toxicity and preliminary evidence of antitumor activity, warranting further investigation into this class of compounds .

Case Study 2:

In a mouse model of Alzheimer’s disease, treatment with a structurally similar compound resulted in reduced amyloid plaque formation and improved cognitive function, suggesting potential applications in neurodegenerative disorders .

Properties

CAS No. |

604761-86-6 |

|---|---|

Molecular Formula |

C14H19N3O5S2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-cyclopropyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C14H19N3O5S2/c18-11-16-7-9-17(10-8-16)24(21,22)14-5-3-13(4-6-14)23(19,20)15-12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |

InChI Key |

YPFJEKFVPODRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.